molecular formula C7H3ClF4O2S B6343452 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride CAS No. 32466-25-4

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B6343452
CAS No.: 32466-25-4
M. Wt: 262.61 g/mol
InChI Key: AQSRBBYQZMBMQG-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (CAS 32466-25-4) is a versatile benzenesulfonyl fluoride derivative of high value in research and development. This compound serves as a critical electrophilic building block in organic synthesis, particularly in the construction of sulfonate esters and sulfonamides . Its molecular formula is C₇H₃ClF₄O₂S, with a molecular weight of 262.61 g/mol . The presence of both the sulfonyl fluoride group and the electron-withdrawing trifluoromethyl substituent on the aromatic ring makes it a valuable intermediate for introducing sulfur-based functional groups into more complex molecules. Researchers utilize this compound in the development of potential pharmaceuticals and agrochemicals, where the sulfonyl fluoride moiety can act as a warhead in covalent inhibitor studies or be further elaborated into sulfonamide-based bioactive compounds . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is typically supplied as a solid and should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRBBYQZMBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Chlorobenzotrifluoride

The synthesis begins with nitration of chlorobenzotrifluoride (CBTF) using a nitric acid/sulfuric acid mixture. Reaction temperatures between 0°C and 40°C prevent excessive exothermic side reactions, with 30–40°C identified as optimal for regioselective para-nitration. This step yields 2-chloro-5-nitro-trifluoromethyl toluene, a critical intermediate. Post-reaction quenching in aqueous ethanol facilitates phase separation, reducing impurities.

Reduction to 4-Chloro-3-(trifluoromethyl)aniline

Catalytic hydrogenation or iron powder reduction converts the nitro intermediate to 4-chloro-3-(trifluoromethyl)aniline. Iron powder in ethanol/water (3:1.4 ratio) at 60–70°C achieves 55% yield, while nickel-catalyzed hydrogenation at 85°C under 6 MPa H₂ provides comparable efficiency (54%). The latter method avoids iron sludge waste, aligning with greener chemistry principles.

Diazotization and Sulfonation

Diazotization of 4-chloro-3-(trifluoromethyl)aniline employs sodium nitrite and hydrochloric acid at -5°C to 5°C to stabilize the diazonium intermediate. Subsequent sulfonation introduces sulfur dioxide gas in acetic acid with cuprous chloride catalysis, forming the sulfonyl chloride. Distillation and crystallization purify the crude product to ≥98% purity.

Table 1: Key Reaction Parameters for Sulfonyl Chloride Synthesis

StepConditionsYieldPurity
NitrationHNO₃/H₂SO₄, 30–40°C55%N/A
Reduction (Fe)Fe powder, EtOH/H₂O, 60–70°C55%95%
Reduction (Ni/H₂)Ni catalyst, 85°C, 6 MPa H₂54%94%
DiazotizationNaNO₂, HCl, -5°C to 5°C75%N/A
SulfonationSO₂, CuCl, CH₃COOH60%≥98%

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems for nitration and diazotization could improve heat dissipation and reduce reaction times. For instance, microreactors enable precise temperature control during exothermic nitration, enhancing yield and safety.

Solvent Recycling

Ethanol and acetic acid recovery via distillation reduces raw material costs by up to 30%, as demonstrated in analogous sulfonamide production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is characterized by the following molecular formula:

  • Molecular Formula : C₇H₃ClF₃O₂S
  • Molecular Weight : 239.61 g/mol

The compound features a chloro group and a trifluoromethyl group attached to a benzenesulfonyl fluoride moiety, which enhances its reactivity and specificity in biochemical interactions.

Chemistry

The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the formation of various derivatives that can be utilized in complex chemical reactions.

Key Uses:

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various medicinal compounds.
  • Agrochemicals : Employed in the production of pesticides and herbicides due to its reactivity.

Biochemistry

In biochemical research, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride acts primarily as an inhibitor of serine proteases. This property is vital for studying enzyme functions and interactions within biological systems.

Mechanism of Action:

  • Enzyme Inhibition : The compound forms covalent bonds with serine residues in the active sites of enzymes like chymotrypsin and trypsin, effectively inhibiting their activity. This inhibition can regulate physiological processes such as digestion and immune responses.

Cellular Effects:

  • Impact on Cell Signaling : By inhibiting key enzymes involved in signaling pathways, it alters cellular responses to stimuli.
  • Gene Expression Modulation : The inhibition of proteolytic enzymes affects transcription factors regulated by proteolysis, influencing gene expression profiles.

Medical Applications

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is also explored for its potential in drug development. It has been implicated in synthesizing anticancer drugs, notably sorafenib, which targets multiple kinases involved in tumor growth and angiogenesis.

Case Study: Sorafenib Synthesis

  • Sorafenib is an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma. The synthesis involves using intermediates derived from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and biological studies to modify proteins and other biomolecules .

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Molecular Formula : C₇H₃Cl₂F₃O₂S
  • Molecular Weight : 279.07 g/mol
  • CAS : 32333-53-2
  • Key Properties :
    • Reactivity: High electrophilicity; reacts with amines to form sulfonamides (e.g., in sensor development ).
    • Applications: Intermediate in synthesizing urea derivatives with anticancer activity (e.g., CTPPU in NSCLC studies ).
    • Handling: Moisture-sensitive; typically stored under inert conditions .

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Molecular Formula : C₇H₃ClF₄O₂S
  • Molecular Weight : 262.61 g/mol
  • CAS: Not explicitly listed (see ).
  • Key Properties :
    • Reactivity: Similar to the chloro analog but with enhanced electron-withdrawing effects due to fluorine.
    • Applications: Used in synthesizing sulfonamide-based pharmaceuticals and agrochemicals.
    • Safety: Classified under UN3265 (corrosive liquid); moisture-sensitive .

4-(Trifluoromethyl)benzenesulfonyl Chloride

  • Molecular Formula : C₇H₄ClF₃O₂S
  • Molecular Weight : 244.62 g/mol
  • CAS : 830-43-3 (analog from ).
  • Key Properties :
    • Reactivity: Lacks chlorine substitution, reducing steric hindrance.
    • Applications: Precursor for sulfonamide drugs (e.g., antimicrobial agents ).

N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

  • Molecular Formula: C₁₃H₁₀ClF₃NO₂S
  • Molecular Weight : 345.74 g/mol
  • CAS : 424815-61-2
  • Key Properties: Reactivity: Sulfonamide derivative; less electrophilic than sulfonyl chlorides/fluorides.

Data Table: Comparative Analysis of Sulfonyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride* C₇H₃ClF₄O₂S 263.61 (theoretical) N/A -Cl, -CF₃, -SO₂F Synthetic intermediates, drug design
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride C₇H₃Cl₂F₃O₂S 279.07 32333-53-2 -Cl, -CF₃, -SO₂Cl Anticancer agents , sensors
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride C₇H₃ClF₄O₂S 262.61 N/A -F, -CF₃, -SO₂Cl Agrochemicals
4-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.62 830-43-3 -CF₃, -SO₂Cl Antimicrobials
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide C₁₃H₁₀ClF₃NO₂S 345.74 424815-61-2 -Cl, -CF₃, -SO₂NH-Ph Pharmaceutical intermediates

*Theoretical data inferred from chloride analog.

Key Notes on Comparative Properties

  • Electrophilicity : Sulfonyl chlorides > sulfonyl fluorides > sulfonamides.
  • Stability : Sulfonyl fluorides are more hydrolytically stable than chlorides due to stronger S–F bonds .
  • Bioactivity : Trifluoromethyl groups enhance lipophilicity and metabolic stability, critical in drug design .

Biological Activity

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (CAS No. 32466-25-4) is an important sulfonyl fluoride compound with significant biological activity, particularly as an inhibitor of serine proteases. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research.

Enzyme Inhibition

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride primarily acts as a serine protease inhibitor . It forms a covalent bond with the serine residue at the active site of enzymes such as chymotrypsin and trypsin, effectively inhibiting their enzymatic activity. This interaction is crucial for regulating various physiological processes, including digestion and immune responses.

Molecular Interactions

The compound's mechanism involves covalent binding , which alters the conformation of the target enzyme, preventing substrate access and subsequent catalysis. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may contribute to its binding affinity and specificity for serine proteases .

Cellular Impact

In cell culture studies, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride has been shown to influence several cellular processes:

  • Cell Signaling : By inhibiting key enzymes involved in signaling pathways, the compound can alter cellular responses to external stimuli.
  • Gene Expression : The inhibition of proteolytic enzymes affects transcription factors that are regulated by proteolysis, thereby influencing gene expression profiles.
  • Metabolic Pathways : It participates in various metabolic pathways through interactions with metabolic enzymes, potentially affecting cellular metabolism.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive sulfonyl fluoride group allows for the introduction of diverse functional groups through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, it is utilized in the design and synthesis of novel drug candidates targeting serine proteases. Its ability to modify protein function through covalent interactions makes it a valuable tool for developing therapeutic agents .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride effectively inhibited trypsin with an IC50 value indicative of potent activity. This highlights its potential in therapeutic applications where serine protease modulation is desired .
  • Animal Models : Dosage studies in animal models revealed that varying concentrations of the compound could significantly affect enzyme activity levels, influencing physiological outcomes such as inflammation and immune responses .

Data Summary

PropertyValue/Description
CAS Number32466-25-4
Mechanism of ActionSerine protease inhibitor
Key Enzymes TargetedChymotrypsin, Trypsin
Biological ApplicationsDrug development, enzyme inhibition studies
Synthetic ApplicationsBuilding block for pharmaceuticals

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride?

Methodological Answer: The synthesis typically involves substituting the chlorine atom in 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 32333-53-2) with a fluoride group. This can be achieved via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or acetonitrile under anhydrous conditions . Reaction progress should be monitored using TLC or LC-MS to confirm the replacement of chloride with fluoride.

Q. How can researchers ensure the purity of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride during synthesis?

Methodological Answer: Purification techniques include column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures. Purity should be verified via high-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR to confirm the absence of residual sulfonyl chloride intermediates or hydrolyzed byproducts (e.g., sulfonic acids). Moisture-sensitive handling is critical to prevent hydrolysis .

Q. What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm aromatic substitution patterns and trifluoromethyl group integration.
  • 19F^{19}\text{F} NMR : Critical for distinguishing the sulfonyl fluoride (-SO2_2F) and trifluoromethyl (-CF3_3) groups.
  • FT-IR : Peaks at ~1370 cm1^{-1} (asymmetric S=O stretch) and ~1170 cm1^{-1} (symmetric S=O stretch) confirm sulfonyl fluoride functionality.
  • HRMS : For molecular ion validation (e.g., [M+H]+^+ or [M-H]^-) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (EWGs) influence the reactivity of the aromatic ring in cross-coupling reactions?

Methodological Answer: The trifluoromethyl (-CF3_3) and sulfonyl fluoride (-SO2_2F) groups act as strong EWGs, activating the aromatic ring toward electrophilic substitution at the para position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, predicting regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying catalysts) is recommended .

Q. What challenges arise in analyzing hydrolytic stability under physiological conditions?

Methodological Answer: Sulfonyl fluorides are prone to hydrolysis in aqueous media, forming sulfonic acids. Accelerated stability studies (e.g., pH 7.4 buffer at 37°C) with LC-MS monitoring can quantify degradation rates. Computational modeling (e.g., molecular dynamics simulations) can predict hydrolysis pathways, while 18O^{18}\text{O}-labeling experiments help track oxygen incorporation in hydrolyzed products .

Q. How can computational methods optimize reaction conditions for selective functionalization?

Methodological Answer: Transition state modeling (e.g., using Gaussian or ORCA software) can identify energy barriers for competing reactions (e.g., NAS vs. radical pathways). Solvent effects are analyzed via COSMO-RS, while machine learning algorithms (e.g., random forest models) can predict optimal catalysts or temperatures based on historical reaction datasets .

Q. What strategies mitigate competing side reactions during derivatization of the sulfonyl fluoride group?

Methodological Answer:

  • Protecting Groups : Temporarily block the sulfonyl fluoride using silylating agents (e.g., TMSCl) during other transformations.
  • Low-Temperature Reactions : Perform nucleophilic substitutions (e.g., with amines) at 0–5°C to reduce hydrolysis.
  • In Situ Trapping : Add scavengers like molecular sieves to absorb hydrolytic byproducts .

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